molecular formula CH2O B568718 dideuterio(113C)methanone CAS No. 63101-50-8

dideuterio(113C)methanone

Cat. No. B568718
CAS RN: 63101-50-8
M. Wt: 33.031
InChI Key: WSFSSNUMVMOOMR-WGVGGRBOSA-N
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Description

Scientific Research Applications

1. Synthesis and Reactivity in Organic Chemistry

Dideuterio(113C)methanone and similar compounds have been extensively studied in the field of organic chemistry for their reactivity and utility in synthesis. For example, the selective synthesis of α,α-dideuterio alcohols from carboxylic acids using SmI2 and D2O as a deuterium source under single electron transfer conditions has been reported (Szostak, Spain, & Procter, 2014). This method provides an efficient route for incorporating deuterium into organic molecules, which is valuable in various chemical synthesis applications.

2. Method Development in Organic Synthesis

Research has been conducted to develop methods for the synthesis of α,α-dideuterio alcohols using different sources and techniques. For instance, a study on the reductive deuteration of aromatic esters for synthesizing α,α-dideuterio benzyl alcohols using benign D2O and a mild single-electron donor SmI2 was carried out, offering insights into new synthesis pathways for deuterium-labeled compounds (Ma et al., 2020).

3. Advanced Analytical Techniques

In the realm of analytical chemistry, deuterated compounds such as dideuterio(113C)methanone are used as internal standards or tracers in mass spectrometry and nuclear magnetic resonance (NMR) studies. This allows for more accurate and precise measurements in various analytical applications.

4. Exploration in Physical Chemistry

Research in physical chemistry has explored the interactions and properties of deuterated compounds. Studies like the mechanistic study of syn- and anti-elimination from diastereoisomeric halogenosulphonylethanes, including 1,2-dideuterio derivatives, have contributed to a deeper understanding of chemical reactions and molecular dynamics (Fiandanese et al., 1976).

Safety And Hazards

Specific safety and hazard information for dideuterio(113C)methanone was not found in the search results. It is recommended to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

dideuterio(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-WGVGGRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dideuterio(113C)methanone

CAS RN

63101-50-8
Record name 63101-50-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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Synthesis routes and methods II

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The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

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A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

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40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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Synthesis routes and methods V

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ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dideuterio(113C)methanone
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dideuterio(113C)methanone
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dideuterio(113C)methanone
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dideuterio(113C)methanone
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dideuterio(113C)methanone
Reactant of Route 6
dideuterio(113C)methanone

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